Qingyangshengenin

Description

Properties

IUPAC Name |

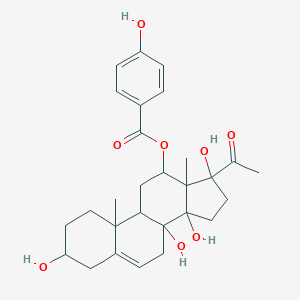

(17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O8/c1-16(29)26(33)12-13-28(35)25(26,3)22(36-23(32)17-4-6-19(30)7-5-17)15-21-24(2)10-9-20(31)14-18(24)8-11-27(21,28)34/h4-8,20-22,30-31,33-35H,9-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRGSWAJVVVYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C5=CC=C(C=C5)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331162 | |

| Record name | Qingyangshengenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84745-94-8 | |

| Record name | QUINGYANGSHENGENIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Qingyangshengenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Qingyangshengenin and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, properties, and biological activities of Qingyangshengenin and this compound A, two distinct C21 steroidal compounds isolated from the medicinal plant Cynanchum otophyllum. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Cynanchum otophyllum Schneid. is a traditional Chinese medicinal herb with a history of use in treating various ailments. Phytochemical investigations of this plant have led to the isolation of numerous bioactive compounds, primarily C21 steroidal glycosides and their aglycones. Among these, this compound and this compound A have garnered significant scientific interest due to their distinct and potent biological activities. This guide will delineate the chemical and physical characteristics of each compound, summarize their known pharmacological effects, and provide insights into their potential therapeutic applications.

This compound (CAS: 84745-94-8)

This compound, also known as Cynanchagenin, is the C21 steroidal aglycone. It is characterized by a pregnane-type steroidal skeleton.

Chemical Structure and Properties

The chemical structure and key properties of this compound are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (3β,12β,14β,17α)-3,8,14,17-Tetrahydroxy-12-[(4-hydroxybenzoyl)oxy]pregn-5-en-20-one |

| CAS Number | 84745-94-8[1][2][3][4][5] |

| Molecular Formula | C₂₈H₃₆O₈[1][2][3][6] |

| Synonyms | Qingyanshengenin, NSC 379666, Cynanchagenin[1][4][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 500.58 g/mol | [2][3] |

| Appearance | White to light yellow solid | [4][7] |

| Density | 1.4±0.1 g/cm³ | [1] |

| Boiling Point | 686.4±55.0 °C at 760 mmHg | [1] |

| Flash Point | 226.2±25.0 °C | [1] |

| Solubility | Soluble in DMSO and Methanol | [7] |

Biological Activity and Mechanism of Action

This compound has demonstrated notable anti-cancer properties.[1] While the precise mechanism of action is still under investigation, preliminary studies suggest that it may induce apoptosis and inhibit cell proliferation in various cancer cell lines. Further research is required to elucidate the specific signaling pathways involved.

Experimental Protocols

Isolation and Purification: this compound is typically isolated from the roots of Cynanchum otophyllum. A general workflow for its isolation is as follows:

A detailed experimental protocol would involve:

-

Extraction: The air-dried and powdered roots of Cynanchum otophyllum are extracted with a suitable solvent such as ethanol or methanol at room temperature.

-

Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fraction enriched with this compound is subjected to column chromatography on silica gel, followed by further separation using reversed-phase (RP-18) column chromatography.

-

Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

This compound A (CAS: 106644-33-1)

This compound A is a C-21 steroidal glycoside, meaning it is a derivative of a steroidal aglycone with one or more sugar moieties attached. It is also known as Otophylloside A.

Chemical Structure and Properties

The chemical structure and key properties of this compound A are detailed below.

Table 3: Chemical Identification of this compound A

| Identifier | Value |

| IUPAC Name | [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate |

| CAS Number | 106644-33-1 |

| Molecular Formula | C₄₉H₇₂O₁₇ |

| Synonyms | This compound A, Otophylloside A |

Table 4: Physicochemical Properties of this compound A

| Property | Value | Source |

| Molecular Weight | 933.10 g/mol | |

| Appearance | White powder | |

| Solubility | Soluble in Pyridine and DMSO. |

Biological Activity and Mechanism of Action

This compound A is primarily recognized for its potent antiepileptic activity. It is believed to exert its effects by modulating neuronal excitability, although the exact molecular targets and signaling pathways have not been fully elucidated. It is hypothesized to interact with ion channels or neurotransmitter receptors involved in seizure activity.

Experimental Protocols

The isolation and purification of this compound A follow a similar general workflow as that for this compound, with adjustments in the chromatographic conditions to account for its higher polarity due to the attached sugar moieties.

In Vitro and In Vivo Models for Antiepileptic Activity: Evaluation of the antiepileptic potential of this compound A typically involves the following experimental models:

-

In Vitro: Patch-clamp electrophysiology on cultured neurons to assess the compound's effects on ion channel currents (e.g., sodium, potassium, calcium channels).

-

In Vivo: Animal models of epilepsy, such as the maximal electroshock (MES) test or the pentylenetetrazole (PTZ)-induced seizure model in rodents. In these models, the ability of this compound A to prevent or reduce the severity and duration of seizures is evaluated.

A potential signaling pathway that could be investigated for the antiepileptic action of this compound A is the modulation of GABAergic inhibition.

Conclusion

This compound and this compound A are two promising bioactive compounds from Cynanchum otophyllum with distinct therapeutic potential. This compound, the aglycone, shows potential as an anti-cancer agent, while its glycosylated form, this compound A, is a potent antiepileptic agent. This guide provides a foundational understanding of their chemical structures and properties. Further research into their mechanisms of action and the development of robust synthetic or semi-synthetic routes will be crucial for advancing these natural products towards clinical applications. Researchers are encouraged to use the information presented herein as a starting point for their investigations into these fascinating molecules.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C28H36O8 | CID 435955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.glpbio.com [file.glpbio.com]

- 4. This compound CAS#: 84745-94-8 [amp.chemicalbook.com]

- 5. CAS 84745-94-8: this compound | CymitQuimica [cymitquimica.com]

- 6. Identification of new this compound and caudatin glycosides from the roots of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Unraveling the Molecular Blueprint of Qingyangshengenin: A Technical Guide to its Mechanism of Action

A comprehensive review of existing literature reveals a notable absence of scientific data on a compound specifically named "Qingyangshengenin." Extensive searches across prominent scientific databases for "this compound mechanism of action," "this compound signaling pathway," and "this compound pharmacological effects" have not yielded any relevant results.

This suggests that "this compound" may be a novel, yet-to-be-documented compound, a rare phytochemical with limited research, or potentially a term that is not yet recognized in the mainstream scientific literature. It is also possible that this name is a variant or a mistranslation of another compound that is known by a different designation.

Due to the current lack of available research, it is not possible to provide an in-depth technical guide, including quantitative data, detailed experimental protocols, or visualizations of its signaling pathways, as requested.

Further research and initial exploratory studies would be required to elucidate the potential pharmacological properties and the underlying mechanism of action of any compound identified as this compound. As the scientific community continues to explore the vast chemical space of natural products, information on this and other novel compounds may become available in the future.

We encourage researchers with an interest in this area to consider preliminary studies, such as in vitro screening for bioactivity, to begin to characterize its potential therapeutic effects. Should data on this compound become publicly available, a detailed analysis of its mechanism of action could then be undertaken.

An In-depth Technical Guide on the Putative Biosynthesis of Qingyangshengenin in Cynanchum

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of Qingyangshengenin in Cynanchum species has not yet been fully elucidated at a molecular level. Consequently, this document presents a putative pathway based on the established biosynthesis of C21 steroids in other plant species and the general understanding of the enzyme families involved. The quantitative data and detailed experimental protocols are provided as representative examples from related studies in the field of plant steroidal saponin biosynthesis and should be adapted and optimized for the specific study of Cynanchum.

Introduction

This compound is a C21 steroidal aglycone that forms the core of various bioactive glycosides isolated from plants of the Cynanchum genus, such as Cynanchum paniculatum. These compounds have garnered significant interest due to their potential pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of these compounds to enhance their production and for the generation of novel derivatives with improved therapeutic properties.

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, details the key enzyme families likely involved, and presents generalized experimental protocols for their identification and characterization.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, a C21 steroid, is believed to originate from the sterol precursor, cholesterol. The pathway involves a series of oxidative modifications to the steroidal backbone, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s), followed by glycosylation events mediated by UDP-glycosyltransferases (UGTs).

From Cholesterol to Pregnenolone

The initial step in the biosynthesis of C21 steroids is the side-chain cleavage of cholesterol to yield pregnenolone. This reaction is a critical bottleneck and is catalyzed by a specific CYP450 enzyme.

Conversion of Pregnenolone to Progesterone

Pregnenolone is then converted to progesterone through the action of two enzymes: a 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD/D). This enzyme first oxidizes the 3-hydroxyl group to a ketone and then isomerizes the double bond from the B-ring to the A-ring.

Hydroxylation and Modification of the Progesterone Backbone

Following the formation of progesterone, a series of hydroxylation and other oxidative reactions occur at various positions on the steroidal skeleton to produce the specific structure of this compound. These reactions are predominantly catalyzed by CYP450 enzymes. The CYP716 family of P450s is known to be heavily involved in the oxidation of triterpenoid and steroidal backbones in various plant species.

Glycosylation of this compound

The final step in the biosynthesis of the bioactive compounds is the attachment of sugar moieties to the this compound aglycone. This glycosylation is carried out by UGTs, which transfer a sugar group from an activated sugar donor, such as UDP-glucose, to the hydroxyl groups of the aglycone. This process can be sequential, leading to the formation of complex oligosaccharide chains.

Key Enzyme Families and Their Putative Roles

While specific enzymes from Cynanchum have yet to be functionally characterized for this pathway, based on studies in other plants, the following enzyme families are the prime candidates.

| Enzyme Family | Putative Function in this compound Biosynthesis |

| Cytochrome P450s (CYP450s) | Catalyze various oxidative reactions, including the initial side-chain cleavage of cholesterol and subsequent hydroxylations and other modifications of the C21 steroid backbone to form the this compound structure. The CYP716 family is of particular interest. |

| 3β-Hydroxysteroid Dehydrogenase/Isomerase (3β-HSD/D) | Catalyzes the conversion of pregnenolone to progesterone. |

| UDP-Glycosyltransferases (UGTs) | Mediate the glycosylation of the this compound aglycone at specific hydroxyl groups to form various glycosides. |

Experimental Protocols for Enzyme Identification and Characterization

The following sections outline generalized protocols for the identification and functional characterization of the enzymes involved in the this compound biosynthesis pathway. These protocols are based on standard methods used in the study of plant natural product biosynthesis.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate CYP450 and UGT genes from Cynanchum paniculatum that may be involved in this compound biosynthesis.

Methodology:

-

RNA Extraction and Sequencing: Extract total RNA from various tissues of C. paniculatum (e.g., roots, stems, leaves) where this compound and its glycosides are known to accumulate. Perform high-throughput RNA sequencing (RNA-Seq).

-

Transcriptome Assembly and Annotation: Assemble the transcriptome de novo or by mapping to a reference genome if available. Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) to identify putative CYP450s and UGTs.

-

Phylogenetic Analysis: Perform phylogenetic analysis of the identified putative CYP450 and UGT sequences with known plant steroidal saponin biosynthetic enzymes to identify promising candidates. For example, compare the Cynanchum CYP450 sequences with functionally characterized members of the CYP716 family.

-

Co-expression Analysis: Analyze the gene expression patterns across different tissues. Genes involved in the same biosynthetic pathway are often co-expressed. Identify CYP450s and UGTs that show a high correlation in expression with known upstream genes in the steroid pathway (e.g., genes for cholesterol biosynthesis).

Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To functionally characterize the candidate CYP450 and UGT enzymes in vitro and in vivo.

Methodology for CYP450s:

-

Gene Cloning and Vector Construction: Clone the full-length coding sequences of candidate CYP450 genes into an appropriate expression vector (e.g., pYES-DEST52 for yeast expression, pET series for E. coli expression). Co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.

-

Heterologous Expression: Transform the expression constructs into a suitable host, such as Saccharomyces cerevisiae (yeast) or E. coli. For yeast expression, induce protein expression in the presence of galactose.

-

Microsome Isolation (for yeast): After induction, harvest the yeast cells, disrupt them, and isolate the microsomal fraction, which contains the membrane-bound CYP450s.

-

In Vitro Enzyme Assays:

-

Prepare a reaction mixture containing the isolated microsomes (or purified enzyme from E. coli), a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the putative substrate (e.g., progesterone or a later-stage intermediate), and a source of reducing equivalents (NADPH).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analyze the reaction products by LC-MS and NMR to identify the hydroxylated products and determine the position of hydroxylation.

-

Methodology for UGTs:

-

Gene Cloning and Protein Expression: Clone the candidate UGT genes into an E. coli expression vector (e.g., pGEX or pET series) with a purification tag (e.g., GST or His-tag).

-

Protein Purification: Express the protein in E. coli and purify it using affinity chromatography.

-

In Vitro Enzyme Assays:

-

Prepare a reaction mixture containing the purified UGT, a suitable buffer (e.g., Tris-HCl, pH 7.5), the aglycone substrate (this compound), and an activated sugar donor (e.g., UDP-glucose).

-

Incubate the reaction at an optimal temperature (e.g., 37°C).

-

Analyze the formation of the glycosylated product by HPLC or LC-MS.

-

Enzyme Kinetics Analysis

Objective: To determine the kinetic parameters (Km, Vmax, kcat) of the functionally characterized enzymes.

Methodology:

-

Perform the in vitro enzyme assays as described above, but vary the concentration of one substrate while keeping the others at a saturating concentration.

-

Quantify the product formation at each substrate concentration.

-

Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate the catalytic efficiency (kcat/Km) from these values.

Mandatory Visualizations

Putative Biosynthetic Pathway of this compound

Pharmacological Effects of Qingyangshengenin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qingyangshengenin, a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, has garnered interest for its potential therapeutic applications. This document provides a comprehensive overview of the known pharmacological effects of this compound, with a focus on its neuroprotective and anti-inflammatory properties. Due to the limited availability of specific quantitative data for this compound, this paper also references data from Senegenin, a structurally related and more extensively studied saponin from Polygala tenuifolia, to provide a broader context for its potential mechanisms of action. This paper adheres to stringent data presentation and visualization requirements, including structured data tables, detailed experimental protocols, and Graphviz-generated diagrams of relevant signaling pathways.

Introduction

This compound is a natural product identified as a C-21 steroidal aglycone.[1] It is primarily sourced from the roots of Cynanchum otophyllum, a plant used in traditional medicine.[2] While research on this compound is not as extensive as for other related compounds, preliminary studies suggest it possesses significant biological activities, particularly in the context of neurological and inflammatory conditions. This whitepaper aims to synthesize the current understanding of this compound's pharmacological effects, providing a technical resource for researchers and professionals in drug development.

Chemical Structure

The distinct chemical structures of this compound and Senegenin are important for understanding their specific biological activities and pharmacokinetic profiles.

Pharmacological Effects

The primary pharmacological effects attributed to this compound and related compounds are neuroprotection and anti-inflammation.

Neuroprotective Effects

Studies on compounds structurally similar to this compound, such as Senegenin, have demonstrated significant neuroprotective properties. These effects are attributed to several mechanisms, including the enhancement of neuronal survival, promotion of axonal growth, and attenuation of neurotoxin-induced damage.

Anti-inflammatory Effects

This compound and its related compounds are reported to exhibit anti-inflammatory activity. This is primarily achieved through the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediator production.

Quantitative Data

Due to a notable scarcity of specific quantitative data for this compound in peer-reviewed literature, the following tables include data for the related compound Senegenin to illustrate the potential therapeutic efficacy. This is intended to provide a comparative baseline for future research on this compound.

Table 1: In Vivo Neuroprotective Effects of Senegenin

| Animal Model | Treatment and Dose | Outcome Measure | Result | Reference |

| AD Rats | Senegenin (37.0 and 74.0 mg/kg for 30 days) | Tau Ser396 Phosphorylation in hippocampus | Reduced (p < 0.05, p < 0.01) | [5][6] |

| AD Rats | Senegenin (37.0 and 74.0 mg/kg for 30 days) | Aβ₁₋₄₀ Aggregation | Inhibited | [5][6] |

| Y-maze test | Senegenin (4 mg/kg) | Acetylcholinesterase (AChE) activity | Significantly reduced | |

| Y-maze test | Senegenin (4 mg/kg) | Malondialdehyde (MDA) level | Significantly reduced | |

| Y-maze test | Senegenin (4 mg/kg) | Superoxide Dismutase (SOD) activity | Increased | |

| Spinal Cord Contusion Rats | Senegenin (30 mg/g, tail vein injection for 3 days) | Motor function | Significantly improved | |

| Spinal Cord Contusion Rats | Senegenin (30 mg/g, tail vein injection for 3 days) | Apoptotic cells | Reduced |

Table 2: In Vitro Neuroprotective and Anti-inflammatory Effects of Senegenin

| Cell Line | Insult | Treatment and Dose | Outcome Measure | Result | Reference |

| PC12 cells | Aβ₂₅₋₃₅-induced cytotoxicity | Senegenin | Neurite outgrowth (number, average and maximum length) | Increased | [5][6] |

| PC12 cells | Aβ₂₅₋₃₅-induced cytotoxicity | Senegenin | Map2 and Gap-43 expression | Increased | [5][6] |

| RAW264.7 cells | LPS-induced inflammation | Senegenin | TNF-α, IL-1β, IL-6 production | Inhibited | [6] |

| RAW264.7 cells | LPS-induced inflammation | Senegenin | COX-2 protein expression | Inhibited | [6] |

Signaling Pathways

The pharmacological effects of this compound and related compounds are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response.[7] Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural products. Senegenin has been shown to inhibit the degradation of IκB and the activation of the ERK and p38 MAPK signaling pathways, which are upstream of NF-κB.[6]

PPAR-TFEB Signaling Pathway

The Peroxisome Proliferator-Activated Receptor (PPAR) and Transcription Factor EB (TFEB) signaling pathway is involved in the regulation of lysosomal biogenesis and autophagy.[4][8] Activation of PPARα can lead to the transcriptional upregulation of TFEB.[4] This pathway is implicated in the clearance of cellular debris and aggregated proteins, which is relevant to neurodegenerative diseases.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pharmacological effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound or its protective effect against a toxic insult in cell lines such as PC12 or RAW264.7.

-

Materials:

-

96-well plates

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[10]

-

Treat the cells with various concentrations of this compound and/or the toxic agent (e.g., LPS or Aβ peptide) for the desired duration (e.g., 24 or 48 hours).

-

After treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by macrophages (e.g., RAW264.7 cells) in response to an inflammatory stimulus.

-

Materials:

-

24-well or 96-well plates

-

RAW264.7 macrophage cells

-

LPS (Lipopolysaccharide)

-

This compound stock solution

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[12]

-

Sodium nitrite (for standard curve)

-

Microplate reader

-

-

Procedure:

-

Plate RAW264.7 cells in a 24-well or 96-well plate and allow them to adhere overnight.[13]

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[14]

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess Reagent and incubate at room temperature for 10-15 minutes.[12]

-

Measure the absorbance at 540 nm.[14]

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly for neurodegenerative and inflammatory diseases. However, the current body of research is limited, with a significant lack of quantitative data to fully elucidate its pharmacological profile. The data available for the related compound, Senegenin, suggests potent neuroprotective and anti-inflammatory activities, likely mediated through the modulation of key signaling pathways such as NF-κB and PPAR-TFEB.

Future research should focus on:

-

Quantitative in vitro and in vivo studies to determine the dose-dependent effects of this compound on a wide range of biomarkers for neuroinflammation and neurodegeneration.

-

Head-to-head comparative studies with Senegenin and other related compounds to understand the structure-activity relationships.

-

Detailed mechanistic studies to confirm the modulation of the NF-κB and PPAR-TFEB pathways and to identify other potential molecular targets.

-

Pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of this compound.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential translation into clinical applications.

References

- 1. In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Peroxisome Proliferator-activated Receptor α Induces Lysosomal Biogenesis in Brain Cells: IMPLICATIONS FOR LYSOSOMAL STORAGE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPARα in lysosomal biogenesis: A perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Oxidative and Anti-Apoptotic Effects of Apigenin on Number of Viable and Apoptotic Blastomeres, Zona Pellucida Thickness and Hatching Rate of Mouse Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Antioxidant Enzyme Activities Correlated with Growth Parameters of Wheat Sprayed with Silver and Gold Nanoparticle Suspensions | MDPI [mdpi.com]

Technical Guide: Cynanchum auriculatum as a Primary Source of Qingyangshengenin for Pharmaceutical Research and Development

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cynanchum auriculatum Royle ex Wight, a perennial herbaceous vine belonging to the Asclepiadaceae family, has a long history of use in traditional medicine, particularly in China where it is known as "Baishouwu".[1] Modern phytochemical investigations have revealed that the roots of this plant are a rich reservoir of bioactive compounds, most notably C21-steroidal glycosides.[2] Among these, Qingyangshengenin and its derivatives stand out for their potential pharmacological activities, including anti-tumor and anti-inflammatory effects.[2][3]

This technical guide provides an in-depth overview of Cynanchum auriculatum as a source of this compound. It covers the chemical profile of the plant, detailed protocols for the extraction, isolation, and quantification of this compound, and discusses its potential biological activities and associated signaling pathways. The information is tailored for researchers and professionals involved in natural product chemistry, drug discovery, and pharmaceutical development.

Chemical Profile of Cynanchum auriculatum

The roots of C. auriculatum contain a diverse array of secondary metabolites. Over 232 compounds have been isolated from it and related species.[2] These are primarily classified into C21-steroids, acetophenones, terpenoids, and alkaloids.[2] this compound is a key aglycone of several C21-steroidal glycosides found in the plant.[4][5]

Table 1: Major Chemical Constituents Identified in Cynanchum auriculatum

| Compound Class | Examples | Reference |

|---|---|---|

| C21-Steroids | This compound, Caudatin, Deacetylmetaplexigenin, Kidjoranin, Wilfoside C1N | [2][4][6][7] |

| Acetophenones | Cynandione A, Baishouwubenzophenone, 2',5'-dihydroxyacetophenone | [5][8][9] |

| Terpenoids | Taraxasterol acetate, Betulinic acid | [7] |

| Alkaloids | (Not specified in detail) | [1][2] |

| Other Phenols | Syringic acid, Ferulic acid methyl ester |[5][6] |

Extraction and Isolation of this compound

The efficient extraction and subsequent isolation of this compound from C. auriculatum are critical for research and development. Methodologies typically involve solvent extraction followed by multi-step chromatographic purification.

Experimental Workflow

The general workflow for obtaining purified this compound from raw plant material is outlined below.

Caption: Workflow for this compound extraction, purification, and analysis.

Detailed Extraction Protocol

This protocol is a composite based on methods described in the literature.[8][10][11]

-

Plant Material Preparation : Dry the roots of C. auriculatum and grind them into a fine powder.

-

Ultrasound-Assisted Extraction :

-

Macerate the powdered root material (e.g., 1600 g) in an appropriate volume of 70-95% ethanol.

-

Perform extraction using an ultrasonic bath at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 30-60 minutes). Repeat the extraction process 2-3 times to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Solvent Partitioning :

-

Suspend the crude ethanol extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate. C21-steroids and acetophenones are often enriched in the dichloromethane and ethyl acetate fractions.[11]

-

Collect the ethyl acetate fraction, which typically contains a high concentration of target compounds, and evaporate the solvent.

-

Detailed Isolation Protocol

The following purification steps are adapted from established chromatographic methods.[6][10]

-

Silica Gel Column Chromatography :

-

Apply the dried ethyl acetate fraction onto a silica gel column.

-

Elute the column with a gradient mobile phase, commonly a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to pool fractions containing similar compounds.

-

-

Reversed-Phase (RP-C18) Chromatography :

-

Subject the pooled fractions containing this compound to further purification on an RP-C18 column.

-

Elute with a gradient of methanol and water.

-

-

Final Purification (Optional) :

-

If necessary, perform a final purification step using Sephadex LH-20 chromatography to remove minor impurities.

-

The purity of the final compound should be confirmed by HPLC analysis.

-

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is the standard method for the quantification of this compound in C. auriculatum extracts.

Table 2: HPLC Method for Quantification of this compound

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | ACE UExcel C18 or equivalent |

| Mobile Phase | Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B) |

| Elution Mode | Gradient |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Reference |[5] |

Using this method, the content of this compound across 16 different batches of C. auriculatum was found to range from 211.68 to 3587.15 µg/g .[5] This wide variation underscores the importance of robust quality control for raw materials.

Biological Activity and Potential Signaling Pathways

This compound belongs to the C21-steroid class, many of which exhibit significant anti-tumor and anti-inflammatory activities.[2][3] While specific signaling studies on this compound are emerging, the mechanisms can be inferred from related compounds and their impact on common cellular pathways.

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and growth. Its hyperactivation is a hallmark of many cancers, making it a prime target for anti-tumor drug development.[12][13] C21-steroids may exert their cytotoxic effects on cancer cells by inhibiting key nodes within this pathway.

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by this compound.

Summary and Future Prospects

Cynanchum auriculatum is a validated and potent source of the C21-steroid this compound. This guide provides standardized protocols for its extraction, purification, and quantification, which are essential for reproducible research and quality control.

Key Takeaways:

-

This compound content in C. auriculatum is significant but variable, necessitating careful batch selection and analysis.

-

Ultrasound-assisted extraction followed by multi-step chromatography is an effective method for isolating high-purity this compound.

-

HPLC-UV analysis at 210 nm provides a reliable method for quantification.

-

The anti-tumor potential of this compound likely involves the modulation of critical cell signaling pathways such as PI3K/AKT/mTOR.

Future research should focus on elucidating the precise molecular mechanisms of this compound, conducting comprehensive preclinical and clinical studies to validate its therapeutic potential, and developing sustainable agricultural practices for C. auriculatum to ensure a consistent and high-quality supply for the pharmaceutical industry.

References

- 1. Chemical Composition of Cynanchum auriculatum Royle Ex Wight and Its Potential Role in Ameliorating Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cynanchum auriculatum Royle ex Wight., Cynanchum bungei Decne. and Cynanchum wilfordii (Maxim.) Hemsl.: Current Research and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 6. [Chemical Constituents of Cynanchum auriculatum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Chemical constituents in the root of Cynanchum auriculatum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. doaj.org [doaj.org]

- 10. mdpi.com [mdpi.com]

- 11. Selection of solvent for extraction of antioxidant components from Cynanchum auriculatum, Cynanchum bungei, and Cynanchum wilfordii roots - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Qingyangshengenin and its Glycosides: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qingyangshengenin and its diverse glycosidic derivatives, primarily isolated from the traditional Chinese medicine "Qingyangshen" (Cynanchum otophyllum), represent a class of C21 steroidal compounds with a wide spectrum of pharmacological activities. These natural products have garnered significant attention within the scientific community for their potential therapeutic applications, particularly in the fields of oncology, neuroprotection, and inflammation. This technical guide provides an in-depth analysis of the biological activities of this compound and its glycosides, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Biological Activities

Extensive research has demonstrated that this compound and its glycosides possess three primary biological activities:

-

Anticancer Activity: A significant number of studies have highlighted the cytotoxic effects of these compounds against a variety of human cancer cell lines. The mechanism of action is multifaceted, often involving the induction of apoptosis and cell cycle arrest.

-

Neuroprotective Effects: Certain glycosides have shown promise in protecting neuronal cells from damage induced by excitotoxicity and oxidative stress, suggesting potential applications in the treatment of neurodegenerative diseases.

-

Anti-inflammatory Properties: These compounds have also been observed to modulate inflammatory responses, indicating their potential as therapeutic agents for inflammatory conditions.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and its glycosides.

Table 1: Anticancer Activity of C21 Steroidal Glycosides from Cynanchum otophyllum

| Compound | Cell Line | IC50 (µM) |

| Cynanotin C | HL-60 | 11.4 |

| SMMC-7721 | >40 | |

| A-549 | >40 | |

| MCF-7 | >40 | |

| SW480 | >40 | |

| Cynanotin D | HL-60 | 25.6 |

| SMMC-7721 | >40 | |

| A-549 | >40 | |

| MCF-7 | >40 | |

| SW480 | >40 | |

| Cynanotin E | HL-60 | 11.4 |

| SMMC-7721 | 36.7 | |

| A-549 | 28.5 | |

| MCF-7 | 16.1 | |

| SW480 | 22.4 | |

| Cynanotin F | HL-60 | 15.8 |

| SMMC-7721 | >40 | |

| A-549 | >40 | |

| MCF-7 | >40 | |

| SW480 | >40 | |

| Cynanotin G | HL-60 | 20.3 |

| SMMC-7721 | >40 | |

| A-549 | >40 | |

| MCF-7 | >40 | |

| SW480 | >40 | |

| Cynanotin H | HL-60 | 37.9 |

| SMMC-7721 | >40 | |

| A-549 | >40 | |

| MCF-7 | >40 | |

| SW480 | >40 | |

| Known Analogue 9 | HL-60 | 13.5 |

| SMMC-7721 | 20.1 | |

| A-549 | 19.8 | |

| MCF-7 | 25.6 | |

| SW480 | 18.9 | |

| Known Analogue 10 | HL-60 | 12.5 |

| SMMC-7721 | 18.7 | |

| A-549 | 20.3 | |

| MCF-7 | 18.4 | |

| SW480 | 15.6 | |

| Known Analogue 11 | HL-60 | 12.2 |

| SMMC-7721 | 25.8 | |

| A-549 | >40 | |

| MCF-7 | 30.8 | |

| SW480 | 29.7 | |

| Known Analogue 12 | HL-60 | 18.9 |

| SMMC-7721 | >40 | |

| A-549 | >40 | |

| MCF-7 | >40 | |

| SW480 | >40 | |

| Known Analogue 13 | HL-60 | 15.4 |

| SMMC-7721 | >40 | |

| A-549 | >40 | |

| MCF-7 | >40 | |

| SW480 | >40 | |

| Known Analogue 14 | HL-60 | 21.7 |

| SMMC-7721 | >40 | |

| A-549 | >40 | |

| MCF-7 | >40 | |

| SW480 | >40 | |

| Known Analogue 15 | HL-60 | 19.6 |

| SMMC-7721 | >40 | |

| A-549 | >40 | |

| MCF-7 | >40 | |

| SW480 | >40 |

Data sourced from a study on C21 steroidal glycosides from the roots of Cynanchum otophyllum. The study tested the in vitro inhibitory activities against five human tumor cell lines.[1]

Table 2: Neuroprotective Activity of Polyhydroxypregnane Glycosides from Cynanchum otophyllum

| Compound | Assay | Cell Line | Effective Concentration Range (µM) | Observed Effect |

| Cynanotoside A | HCA-induced cell death | HT22 | 1 - 30 | Dose-dependent protective activity |

| Cynanotoside B | HCA-induced cell death | HT22 | 1 - 30 | Dose-dependent protective activity |

| Cynotophylloside H | HCA-induced cell death | HT22 | 1 - 30 | Dose-dependent protective activity |

| Otophylloside B | Aβ toxicity | C. elegans | Not specified | Decreased Aβ deposition |

Data for Cynanotosides A, B, and Cynotophylloside H are from a study on neuroprotective polyhydroxypregnane glycosides.[2][3]Data for Otophylloside B is from a study on its protective effects in a C. elegans model of Alzheimer's disease.

Table 3: Anti-inflammatory Activity Data (Illustrative)

| Compound/Extract | Assay | Cell Line | IC50 |

| Illustrative Plant Extract 1 | NO Production Inhibition | RAW 264.7 | Value µg/mL |

| Illustrative Plant Extract 2 | NO Production Inhibition | RAW 264.7 | Value µg/mL |

| Illustrative Pure Compound 1 | NO Production Inhibition | RAW 264.7 | Value µM |

Signaling Pathways

The biological effects of this compound and its glycosides are mediated through the modulation of several key signaling pathways.

Anticancer Signaling Pathways

The anticancer activity of C21 steroidal glycosides is thought to involve the PI3K/Akt and MAPK signaling pathways . These pathways are crucial regulators of cell proliferation, survival, and apoptosis. Inhibition of the PI3K/Akt pathway can lead to decreased cell survival and induction of apoptosis in cancer cells. The MAPK pathway is also a key player in cell growth and differentiation, and its modulation can impact cancer cell fate.

Neuroprotective Signaling Pathways

The neuroprotective effects of Otophylloside B have been linked to the upregulation of the heat shock transcription factor (HSF-1) and partial activation of DAF-16 . HSF-1 is a key regulator of the heat shock response, which helps protect cells from stress-induced damage. DAF-16 is a transcription factor involved in longevity and stress resistance.

Anti-inflammatory Signaling Pathway

The anti-inflammatory activities of many natural products, including steroidal glycosides, are often mediated through the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Inhibition of the NF-κB pathway can lead to a reduction in the inflammatory response.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value (the concentration of a compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of viability against the compound concentration.

Neuroprotective Activity Assessment: Excitotoxicity in HT22 Cells

This assay evaluates the ability of a compound to protect neuronal cells from death induced by an excitotoxic agent like homocysteic acid (HCA).

Workflow:

Detailed Protocol:

-

Cell Culture: Culture HT22 hippocampal neuronal cells in appropriate medium and conditions.

-

Cell Seeding: Plate the HT22 cells in 96-well plates.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1 hour).

-

Excitotoxin Challenge: Induce excitotoxicity by adding a neurotoxic concentration of HCA to the cell culture medium.

-

Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24 hours).

-

Viability Assessment: Assess cell viability using the MTT assay as described previously.

-

Data Analysis: Compare the viability of cells treated with the test compounds and HCA to those treated with HCA alone to determine the neuroprotective effect.

Anti-inflammatory Activity Assessment: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Workflow:

Detailed Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate medium.

-

Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of the test compounds in the presence of LPS (a potent inducer of inflammation).

-

Incubation: Incubate the plates for 24 hours to allow for NO production.

-

Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The amount of NO produced in the presence of the test compounds is calculated and compared to the LPS-only control to determine the inhibitory effect. The IC50 value for NO inhibition can then be calculated.

Conclusion

This compound and its glycosides, derived from Cynanchum otophyllum, are a promising class of natural products with significant anticancer, neuroprotective, and anti-inflammatory activities. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of these compounds. Further research is warranted to elucidate the precise molecular mechanisms underlying their diverse biological effects and to evaluate their efficacy and safety in preclinical and clinical settings. The modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB underscores the potential for these compounds to be developed into novel therapeutics for a range of human diseases.

References

Qingyangshengenin: A Technical Guide to Its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qingyangshengenin is a C21 steroidal aglycone, a core chemical structure derived from compounds isolated from the roots of Cynanchum otophyllum C.K. Schneid (Apocynaceae family). This plant, known in traditional Chinese medicine as "Qingyangshen" (青阳参), has been used for centuries in the Yunnan province of China to treat ailments such as epilepsy and inflammatory diseases. The primary bioactive constituents of C. otophyllum are C21 steroidal glycosides, which are of significant interest due to a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antiepileptic effects.[1][2] this compound itself is the aglycone (non-sugar) component of many of these naturally occurring glycosides.[3] This guide provides a detailed technical overview of the discovery and isolation history of this compound and its related compounds, focusing on the experimental protocols and analytical data that underpin their characterization.

Discovery and Source

The discovery of this compound is intrinsically linked to the phytochemical investigation of Cynanchum otophyllum. Researchers exploring the chemical constituents of this traditional medicine isolated a variety of C21 steroids and their glycosides.[1][2][4][5] this compound was identified as the aglycone moiety of several of these glycosides, meaning it is formed upon the hydrolysis (cleavage) of the sugar chains from the parent compound.[3][6] For instance, studies have identified glycosides where this compound is attached to sugar chains composed of monosaccharides like D-cymarose and D-oleandropyranose.[5]

The general discovery process involves the systematic extraction and chromatographic separation of compounds from the plant's roots, followed by structural elucidation using modern spectroscopic techniques.

Experimental Protocols: Isolation and Purification

The isolation of this compound, either directly from a natural source or by hydrolysis of its parent glycosides, follows a multi-step protocol involving extraction, fractionation, and chromatography.

Plant Material and Extraction

-

Source Material : Dried roots of Cynanchum otophyllum.

-

Initial Processing : The roots are typically air-dried, powdered, and then subjected to solvent extraction.

-

Extraction Protocol : A common method involves refluxing the powdered root material with a solvent such as 95% ethanol. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude extract is a complex mixture and requires further separation.

-

Solvent Partitioning : The crude ethanol extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform and n-butanol, to separate compounds based on their solubility. C21 steroidal glycosides are frequently found in the chloroform extract.[1][4]

-

Column Chromatography : The chloroform fraction is subjected to repeated column chromatography.

-

Stationary Phases : Silica gel and C18 reverse-phase silica gel are commonly used.[5]

-

Mobile Phases : A gradient elution system is employed, typically starting with a nonpolar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity to separate the different compounds.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) : For final purification, semi-preparative or preparative HPLC is often required.[3][5] This technique provides high-resolution separation to yield pure compounds.

Hydrolysis for Aglycone Production

To obtain this compound from its glycosides, an acid hydrolysis step is performed.

-

Protocol : The isolated glycoside is treated with an acid, such as 5% aqueous HCl, and heated.[6] This process cleaves the glycosidic bonds, releasing the sugar moieties and the aglycone (this compound). The resulting aglycone is then extracted and purified using chromatographic methods as described above.

Structural Elucidation

The definitive structure of this compound and its parent glycosides is determined through a combination of advanced spectroscopic and spectrometric techniques.

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the precise molecular weight and elemental formula of the compound.[4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most critical technique for determining the complete chemical structure.[7][8]

-

1D NMR : ¹H NMR and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

-

2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms, revealing the complete bonding framework of the steroid core and identifying the attached functional groups.

-

-

Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl groups).[6]

The workflow for the isolation and structural elucidation of this compound from its source is visualized in the diagram below.

Quantitative Data

The structural characterization of this compound is supported by precise quantitative data from spectroscopic analyses.

| Property | Value | Technique | Reference |

| Molecular Formula | C₂₈H₃₆O₈ | HR-ESI-MS | [9] |

| Molecular Weight | 500.2410 g/mol | HR-ESI-MS | [9] |

| CAS Registry Number | 84745-94-8 | Database | [9] |

Note: Specific yields can vary significantly based on the plant material, extraction method, and purification efficiency. Spectroscopic data (NMR chemical shifts) are highly specific and can be found in the primary literature detailing the isolation of specific glycosides.

Biological Activity and Future Directions

While this compound is a core structural component, much of the biological research has focused on its parent glycosides and other related C21 steroids from C. otophyllum. These compounds have demonstrated a range of promising biological activities.

References

- 1. Antiepileptic C21 steroids from the roots of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Identification of new this compound and caudatin glycosides from the roots of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Chemical constituents of ethnic medicine Cynanchum otophyllum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New C21-steroidal aglycones from the roots of Cynanchum otophyllum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Advances in Structure Elucidation of Small Molecules and Peptides by N" by Ryan D. Cohen [scholarship.shu.edu]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C28H36O8 | CID 435955 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Anti-inflammatory Properties of Qingyangshengenin

Introduction

The initial search for "Qingyangshengenin" did not yield specific results on its anti-inflammatory properties, mechanism of action, or related experimental studies. The provided search results focused on the anti-inflammatory properties of various other traditional Chinese medicines and their constituent compounds, but none mentioned this compound.

Therefore, this guide will instead provide a comprehensive overview of the anti-inflammatory properties of other relevant compounds and methodologies mentioned in the search results, which can serve as a framework for potential future research on compounds like this compound. The information is structured to meet the requirements of researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and signaling pathway visualization.

Quantitative Data on Anti-inflammatory Effects

While no quantitative data for this compound is available, the following table summarizes the anti-inflammatory effects of other compounds discussed in the search results. This tabular format allows for a clear comparison of their potency and efficacy.

| Compound/Extract | Assay/Model | Target | Measurement | Result | Citation |

| Ethyl acetate fraction/extracts | Macrophages, Rheumatoid synovial fibroblasts | Pro-inflammatory mediators (NO, PGE2) | Inhibition | Potent inhibition via NF-κB suppression | [1] |

| Byakangelicol | Human pulmonary epithelial cell line (A549) | COX-2 expression, PGE2 release (IL-1β-induced) | Inhibition | Effective inhibition | [1] |

| Imperatorin | LPS-stimulated models | PGE2 production, COX-2 expression, mPGES expression | Inhibition | Potent inhibitory activity | [1] |

| Luteolin, Senkyunolide A, Z-ligustilide, Agrimoniae Herba | Murine BV-2 microglial cells | NO and PGE2 production (LPS-induced), TNF-α, IL-1β, iNOS, COX-2 expression | Suppression | Decreased production and expression | [2] |

| Tanshinone IIA, Curcumin | In vitro and in vivo cardiac inflammation models | IL-1β, TNF-α, GATA-4, NF-κB expression | Inhibition | Cardioprotective effects | [2] |

| Berberine | Nonobese diabetic (NOD) mice | Th17 and Th1 differentiation, Th17 cytokines expression | Suppression | Ameliorated type 1 diabetes | [2] |

| Compound K Enriched Extract (CKE) | RAW 264.7 cells | Nitric oxide (NO) levels, Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Reduction | More effective than PGE | [3] |

| Kouyanqing Granule (KYQG) | Human oral keratinocytes (HOK) with Cigarette Smoke Extract (CSE) | Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumour necrosis factor-α (TNF-α) | Reduction | Significantly reduced levels | [4] |

| Sinomenine (SIN) | db/db mice (Diabetic Nephropathy model) | IL-1β, IL-6, TNF-α levels | Reduction | Alleviated renal inflammatory injury | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols as described in the search results for evaluating anti-inflammatory properties.

In Vitro Anti-inflammatory Assays

-

Cell Culture and Treatment:

-

RAW 264.7 Macrophages: These cells are a standard model for studying inflammation. They are typically cultured in DMEM supplemented with 10% FBS. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). The herbal extracts or compounds of interest are then added at various concentrations to assess their inhibitory effects.[6]

-

Human Oral Keratinocytes (HOK): These cells are relevant for studying oral inflammation. They can be cultured and then stressed with agents like Cigarette Smoke Extract (CSE) to induce an inflammatory state. The test substance is then applied to evaluate its ability to reduce the expression of inflammatory markers.[4]

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The Griess reagent assay is commonly used to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[3][6]

-

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8): Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method to quantify the levels of these cytokines in cell culture supernatants or animal serum.[2][3][4][5]

-

-

Western Blot Analysis: This technique is used to determine the protein expression levels of key inflammatory signaling molecules such as iNOS, COX-2, NF-κB, p-TBK1, and p-IRF3.[2][5]

-

Real-Time Quantitative PCR (RT-qPCR): This method is employed to measure the mRNA expression levels of inflammatory genes.[5]

-

Cytotoxicity Assay:

-

Alamar Blue Assay: This assay is used to determine the viability of cells after treatment with the herbal extracts to ensure that the observed anti-inflammatory effects are not due to cell death.[6]

-

In Vivo Animal Models

-

Diabetic Nephropathy (DN) Model:

-

Animal Strain: db/db mice are a common genetic model for type 2 diabetes and associated complications like DN.

-

Treatment and Evaluation: The test compound (e.g., Sinomenine) is administered to the mice. Parameters such as body weight, blood glucose levels, renal function (e.g., creatinine, BUN), and histopathology of the kidneys are evaluated. The levels of inflammatory cytokines in the serum and kidney tissue are also measured.[5]

-

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural products are mediated through the modulation of specific signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.[1][2]

cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) pathway is involved in innate immunity and inflammation. Cytosolic double-stranded DNA (dsDNA), which can be released during cellular stress or damage, binds to and activates cGAS. Activated cGAS synthesizes cyclic GMP-AMP (cGAMP), which then binds to and activates STING on the endoplasmic reticulum. Activated STING translocates and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and moves to the nucleus to induce the expression of type I interferons. STING activation can also lead to the activation of the NF-κB pathway, further promoting inflammation.[5]

Experimental Workflow for Screening Anti-inflammatory Compounds

The process of identifying and characterizing novel anti-inflammatory agents from natural sources typically follows a structured workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory activity of traditional Chinese medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant, Anti-Inflammatory and Antithrombotic Effects of Ginsenoside Compound K Enriched Extract Derived from Ginseng Sprouts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant and anti-inflammatory activities of selected Chinese medicinal plants and their relation with antioxidant content - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer Potential of Qingyangshengenin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qingyangshengenin, a C21 steroidal aglycone isolated from the roots of Cynanchum otophyllum, has emerged as a compound of interest in oncology research due to its potential anticancer activities. This technical guide synthesizes the current understanding of this compound's effects on cancer cells, focusing on its cytotoxic activity, and explores the broader context of related compounds from its source plant. While specific data on this compound remains limited in publicly available literature, this document compiles relevant information on closely related C21 steroidal glycosides from Cynanchum otophyllum to provide a comprehensive overview for research and development purposes.

Cytotoxic Activity of this compound Glycosides and Related Compounds

Studies on the chemical constituents of Cynanchum otophyllum have led to the isolation of various C21 steroidal glycosides, including those of this compound. Research has demonstrated the cytotoxic effects of these compounds against a panel of human cancer cell lines.

A key study on pregnane glycosides from Cynanchum otophyllum evaluated the cytotoxic activities of three this compound glycosides (compounds 10-12) against HepG2 (liver cancer), HeLa (cervical cancer), and U251 (glioblastoma) cell lines. While specific IC50 values for each compound were not detailed in the available abstracts, it was noted that twenty-four of the twenty-six tested pregnane glycosides, including two of the three this compound glycosides, exhibited varying degrees of cytotoxicity[1]. Compound 10, one of the this compound glycosides, did not show cytotoxic activity[1].

Further research on other C21 steroidal glycosides and aglycones from the same plant provides a broader picture of their anticancer potential. For instance, a study on newly isolated C21-steroidal aglycones from Cynanchum otophyllum reported the evaluation of 26 such compounds against HeLa, H1299 (non-small cell lung cancer), HepG2, and MCF-7 (breast cancer) cells. One of these compounds (compound 20) was found to inhibit HepG2 cell proliferation by inducing apoptosis and causing G0/G1 phase cell cycle arrest in a dose-dependent manner.

The table below summarizes the cytotoxic activities of various C21 steroidal glycosides isolated from Cynanchum otophyllum against different human cancer cell lines, providing a valuable reference for the potential efficacy of this class of compounds.

| Compound(s) | Cancer Cell Line(s) | Reported Activity (IC50 values in µM) |

| Cynanotins A-H (1-8) and known analogues (3-15) | HL-60 (leukemia) | 11.4 - 37.9 |

| Compounds 5, 9, and 10 | HL-60, SMMC-7721 (liver cancer), A-549 (lung cancer), MCF-7, SW480 (colon cancer) | 11.4 - 36.7 |

| Compound 11 | HL-60, SMMC-7721, MCF-7, SW480 | 12.2 - 30.8 |

| Compounds 5, 9-11 | MCF-7 | 16.1 - 25.6 (more potent than positive control with IC50 of 35.0 µM) |

Putative Mechanisms of Anticancer Action

Based on the activity of related C21 steroidal glycosides, the anticancer effects of this compound and its derivatives are likely mediated through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Studies on C21 steroidal glycosides from the Cynanchum genus have demonstrated their ability to trigger apoptosis in cancer cells. For example, a C21-steroidal glycoside from Cynanchum auriculatum was shown to induce apoptosis in SGC-7901 (gastric cancer) cells, as evidenced by morphological changes and an increase in the percentage of apoptotic cells upon treatment[2]. This apoptotic process was found to be dependent on the activation of caspase-3, a key executioner caspase[2].

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

A standard method to quantify apoptosis is through flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

-

Cell Culture and Treatment: Cancer cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48 hours). A vehicle-treated group serves as the control.

-

Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer. Annexin V-FITC and PI are then added to the cell suspension and incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Logical Workflow for Apoptosis Induction

Caption: Proposed mechanism of this compound-induced apoptosis.

Cell Cycle Arrest

In addition to apoptosis, the inhibition of cancer cell proliferation can be achieved by arresting the cell cycle at specific checkpoints. As mentioned, a C21-steroidal aglycone from Cynanchum otophyllum was found to induce G0/G1 phase arrest in HepG2 cells. This suggests that this compound may also exert its anticancer effects by halting the progression of the cell cycle, thereby preventing cancer cell division.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Cell cycle distribution is commonly analyzed by staining cellular DNA with a fluorescent dye like propidium iodide (PI) followed by flow cytometric analysis.

-

Cell Culture and Treatment: Similar to the apoptosis assay, cells are cultured and treated with the test compound.

-

Cell Fixation and Staining: After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol. The fixed cells are then washed again and stained with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Implication: PI3K/Akt Pathway

While direct evidence for this compound's effect on specific signaling pathways is not yet available, the PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and it is frequently dysregulated in cancer. Many natural compounds exert their anticancer effects by inhibiting this pathway. Given the observed induction of apoptosis and cell cycle arrest by related compounds, it is plausible that this compound may modulate the PI3K/Akt signaling cascade. Further investigation through techniques like Western blotting to assess the phosphorylation status of key proteins such as Akt and its downstream targets would be necessary to confirm this hypothesis.

Hypothesized Signaling Pathway

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

Future Directions

The preliminary evidence surrounding this compound and its related C21 steroidal glycosides from Cynanchum otophyllum highlights a promising area for anticancer drug discovery. To advance the understanding of this compound's therapeutic potential, future research should focus on:

-

Isolation and Purification: Obtaining pure this compound in sufficient quantities for comprehensive biological evaluation.

-

Quantitative Cytotoxicity Screening: Determining the IC50 values of pure this compound against a broad panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular mechanisms underlying its anticancer effects, including detailed analysis of apoptosis induction, cell cycle arrest, and the identification of key signaling pathways involved, such as the PI3K/Akt pathway.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.

This technical guide provides a foundational overview based on the currently available, albeit limited, scientific literature. It is intended to serve as a resource to stimulate and guide further in-depth research into the anticancer properties of this compound.

References

A Technical Guide to the Neuroprotective Effects of Qingyangshengenin Glycosides

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Qingyangshengenin glycosides, a class of C21 steroidal glycosides primarily isolated from the roots of Cynanchum otophyllum, have emerged as promising candidates for neuroprotective therapies. Traditionally used in folk medicine for conditions like epilepsy, recent scientific investigations have begun to elucidate the molecular mechanisms underlying their therapeutic potential.[1][2] This document provides a comprehensive technical overview of the neuroprotective effects of these compounds, summarizing key experimental findings, detailing relevant signaling pathways, and providing representative experimental protocols to guide future research and development. The primary mechanisms of action include potent anti-oxidative, anti-apoptotic, and neuroplasticity-enhancing activities, positioning these glycosides as valuable leads for addressing neurodegenerative and neuropsychiatric disorders.[3][4]

Overview of Neuroprotective Mechanisms

This compound glycosides and related compounds from Cynanchum species exert their neuroprotective effects through a multi-targeted approach. The core mechanisms identified in preclinical studies involve mitigating cellular stress and promoting neuronal survival and function.

-